molecular formula C25H22F2N4O2 B11274891 N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11274891
M. Wt: 448.5 g/mol
InChI Key: SIMFEUSQLHGFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C25H22F2N4O2

Molecular Weight

448.5 g/mol

IUPAC Name

N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H22F2N4O2/c1-25(2)11-19-21(20(32)12-25)22(14-3-5-15(26)6-4-14)31-23(30-19)18(13-28-31)24(33)29-17-9-7-16(27)8-10-17/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33)

InChI Key

SIMFEUSQLHGFRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring. The final steps involve the addition of fluorophenyl groups and the formation of the carboxamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antiviral activity .

Comparison with Similar Compounds

Uniqueness: N,9-BIS(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

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